![molecular formula C24H21N3O2 B2426353 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide CAS No. 898420-47-8](/img/structure/B2426353.png)
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Quinazolin-4 (3H)-one derivatives, which include the compound , can be synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air. This is also known as the Niementowski reaction . Another approach involves the synthesis of 2-mercapto-3- (3-methoxyphenyl)quinazolin-4 (3 H )-one which was performed in choline chloride:urea DES .Scientific Research Applications
Synthesis and Pharmacological Activities
Quinazoline derivatives, including compounds structurally related to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide, have been extensively studied for their pharmacological properties. A variety of novel quinazolinyl acetamides have been synthesized and investigated for their potential analgesic, anti-inflammatory, and other pharmacological activities. For instance, a study by Alagarsamy et al. (2015) synthesized a range of 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, a specific compound showed potent analgesic and anti-inflammatory activities, highlighting the therapeutic potential of such derivatives in pain and inflammation management without significant ulcerogenic effects (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
Quinazolinone derivatives have also demonstrated significant antimicrobial and antitumor activities. In vitro studies have shown that certain quinazolinone analogs exhibit strong antibacterial properties against a variety of clinically important human pathogens. This indicates the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial strains. Additionally, novel series of quinazolinone analogs have been synthesized and evaluated for their in vitro antitumor activities, showing promising results against various cancer cell lines, which suggests their potential use in cancer therapy. The broad-spectrum antitumor activity of some compounds, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, indicates their significant therapeutic potential in oncology (Ibrahim A. Al-Suwaidan et al., 2016).
Anticonvulsant Potentials
The anticonvulsant activities of quinazoline derivatives have been explored, with some compounds demonstrating significant efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This indicates their potential as new therapeutic agents for the treatment of epilepsy and other seizure-related disorders. The promising activity of certain derivatives, with low median effective dose (ED50) values and a wide therapeutic index, underscores their potential as safer and more effective anticonvulsant drugs. Docking studies suggest that the mechanism of action of these derivatives could be related to GABAA receptor binding, a key target in the modulation of neuronal excitability (Hend Kothayer et al., 2019).
properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-8-18(13-16)14-23(28)26-19-9-6-10-20(15-19)27-17(2)25-22-12-4-3-11-21(22)24(27)29/h3-13,15H,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXFWUJQIOFRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



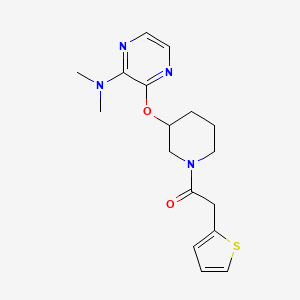
![5-((3-Bromophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426273.png)
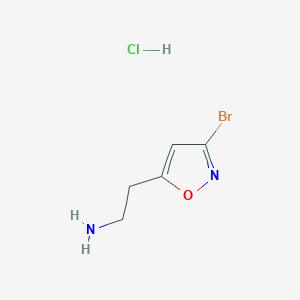
![N-ethyl-N-phenyl-2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]acetamide](/img/structure/B2426276.png)
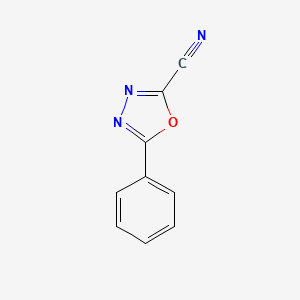
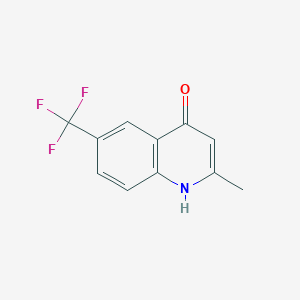
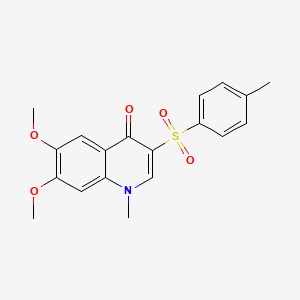


![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2426284.png)
![2-fluoro-N-(3-oxo-3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)propyl)benzenesulfonamide](/img/structure/B2426285.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2426287.png)